TC299423

Beschreibung

Eigenschaften

Molekularformel |

C11H15N3 |

|---|---|

Molekulargewicht |

189.26 g/mol |

IUPAC-Name |

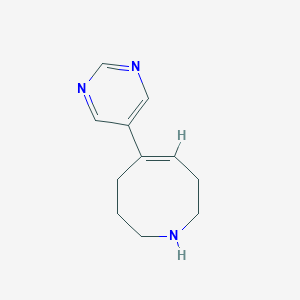

(5E)-5-pyrimidin-5-yl-1,2,3,4,7,8-hexahydroazocine |

InChI |

InChI=1S/C11H15N3/c1-3-10(4-2-6-12-5-1)11-7-13-9-14-8-11/h3,7-9,12H,1-2,4-6H2/b10-3+ |

InChI-Schlüssel |

CRKXSTOXONBMMP-XCVCLJGOSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TC299423; TC 299423; TC-299423 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC299423

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC299423, or (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist of nicotinic acetylcholine receptors (nAChRs) with a degree of selectivity for β2-subunit-containing (β2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. The data presented herein demonstrate that this compound exhibits a preference for α6β2 over α4β2* nAChRs, leading to the modulation of dopamine release in the central nervous system. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.

Pharmacological Profile of this compound

This compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity, potency, and efficacy at various nAChR subtypes.

Binding Affinity

The binding affinity of this compound for different nAChR subtypes was determined using [¹²⁵I]-epibatidine displacement assays in specific brain regions of knockout mice to isolate receptor subtypes. The results indicate that this compound has a high affinity for α4β2* and α6β2* nAChRs, with a significantly lower affinity for α3β4* nAChRs.

Table 1: Binding Affinities (Ki) of this compound at nAChR Subtypes

| nAChR Subtype | Brain Region (Mouse Model) | Ki (nM) |

| α4β2 | Cortex | 0.24 ± 0.04 |

| α6β2 | Striatum (α4 KO) | 1.4 ± 0.6 |

| α3β4* | Interpeduncular Nucleus (β2 KO) | 18.0 ± 0.7 |

Data are presented as mean ± SEM.

Potency and Efficacy

The potency (EC50) and efficacy of this compound were evaluated using whole-cell patch-clamp recordings in transfected neuro-2a cells and neurotransmitter release assays from mouse brain synaptosomes. These studies reveal that this compound is a potent partial agonist at α6β2* and α4β2* nAChRs, with a roughly 3-fold greater potency for α6β2* nAChRs.

Table 2: Potency (EC50) and Efficacy of this compound at nAChR Subtypes

| Assay | nAChR Subtype | EC50 (µM) | Efficacy (% of Nicotine Response) |

| Patch Clamp (Neuro-2a cells) | α6β2β3 | 0.04 ± 0.01 | Not Reported |

| α4β2 | 0.10 ± 0.02 | Not Reported | |

| [³H]-Dopamine Release (Striatal Synaptosomes) | α6β2* (α-CtxMII-sensitive) | 0.03 ± 0.01 | 50 ± 20% |

| α4β2* (α-CtxMII-insensitive) | 0.13 ± 0.03 | 76 ± 5% | |

| [³H]-Acetylcholine Release (Interpeduncular Nucleus) | α3β4* | 8.0 ± 0.4 | 100 ± 16% |

Data are presented as mean ± SEM.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is bioavailable after both intraperitoneal (i.p.) and oral (p.o.) administration, and it readily crosses the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (min) |

| Plasma | |||

| i.p. | 0.3 | ~15 | ~10 |

| p.o. | 1 | ~20 | ~20 |

| Brain | |||

| i.p. | 0.3 | ~40 | ~10 |

| p.o. | 1 | ~60 | ~20 |

Cmax and Tmax values are approximated from graphical data.

Mechanism of Action: Modulation of Dopaminergic Signaling

The primary mechanism of action of this compound involves the activation of presynaptic nAChRs on dopaminergic neurons in the nigrostriatal pathway. This activation leads to an influx of cations, depolarization of the nerve terminal, and subsequent release of dopamine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol was used to determine the potency and efficacy of this compound on specific nAChR subtypes expressed in a heterologous system.

-

Cell Culture and Transfection: Neuro-2a cells are cultured and transiently transfected with plasmids encoding the desired nAChR subunits (e.g., α6-GFPβ2DMβ3 or α4-GFPβ2DM). The GFP tag facilitates identification of transfected cells, and the DM mutation increases receptor surface expression.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

-

Drug Application: this compound is applied to the cells via a rapid microperfusion system for a duration of 500 ms. A range of concentrations is used to generate a dose-response curve.

-

Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response. The data are then fitted to the Hill equation to determine the EC50 value.

Synaptosomal [³H]-Dopamine Release Assay

This assay measures the ability of this compound to evoke dopamine release from nerve terminals isolated from specific brain regions.

-

Synaptosome Preparation: Striatal tissue from mice is homogenized and centrifuged to isolate synaptosomes (nerve terminals).

-

Radiolabeling: Synaptosomes are incubated with [³H]-dopamine to allow for its uptake into dopaminergic vesicles.

-

Stimulation of Release: The [³H]-dopamine-loaded synaptosomes are then exposed to various concentrations of this compound. To differentiate between α6β2* and α4β2* mediated release, the experiment is performed in the presence and absence of the α6β2* selective antagonist α-conotoxin MII (α-CtxMII).

-

Measurement of Radioactivity: The amount of [³H]-dopamine released into the supernatant is quantified by liquid scintillation counting.

-

Data Analysis: The data are expressed as a percentage of total radioactivity and plotted against the concentration of this compound to determine EC50 and Emax values.

TC299423: A Technical Deep Dive into its Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity and functional potency of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). The document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and therapeutics. It details the quantitative binding data, in-depth experimental methodologies, and the associated molecular signaling pathways.

Executive Summary

This compound demonstrates a distinct binding profile for various nAChR subtypes, exhibiting a higher affinity for β2-containing (β2) receptors over β4-containing (β4) subtypes. Specifically, it shows high potency at α6β2* and α4β2* nAChRs. This selectivity is crucial for understanding its potential therapeutic applications, including in addiction and neurodegenerative disorders. The following sections provide a detailed summary of its binding characteristics and the experimental protocols used for their determination.

Data Presentation: Binding Affinity and Functional Potency

The binding affinity and functional potency of this compound for different nAChR subtypes have been quantified using various in vitro assays. The data are summarized in the tables below for clear comparison.

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| nAChR Subtype | Ki (nM) | Description |

| α4β2 | 0.24 ± 0.04 | High affinity. Ki values primarily reflect agonist binding to the high-affinity, desensitized state.[1][2] |

| α6β2 | 1.4 ± 0.6 | High affinity.[1][2] |

| α3β4 | 18.0 ± 0.7 | Lower affinity compared to α4β2 and α6β2* subtypes.[1][2] |

Table 2: Functional Potency (EC50) and Efficacy of this compound at nAChR Subtypes

| Assay Type | nAChR Subtype | EC50 (µM) | Efficacy |

| [³H]dopamine release | α6β2* (α-CtxMII-sensitive) | 0.03 ± 0.01 | Partial agonist (50-54% of nicotine's maximal release).[1][3] |

| α4(non-α6)β2* (α-CtxMII-insensitive) | 0.13 ± 0.03 | Roughly as efficacious as nicotine for high-sensitivity α4β2* nAChRs.[1][3] | |

| ⁸⁶Rb⁺ efflux (Cortex) | DhβE-sensitive α4β2 | 0.6 - 2.0 | Partial agonist on low-sensitivity α4β2 nAChRs.[1] |

| DhβE-insensitive α4β2 | ≥14 | ||

| Whole-cell patch-clamp recordings | α6β2 | 0.03 - 0.06 | Partial agonist with an efficacy 59% that of acetylcholine.[1] |

Experimental Protocols

The characterization of this compound's binding affinity and functional potency involves several key experimental methodologies. Detailed descriptions of these protocols are provided below.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand with known affinity for specific nAChR subtypes.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from brain regions known to be enriched with specific nAChR subtypes. For instance, cortical membranes are used for α4β2, striatal membranes from α4 knockout mice for α6β2, and interpeduncular nucleus membranes from β2 knockout mice for α3β4*.[1]

-

Assay Setup: In a 96-well plate, varying concentrations of the unlabeled test compound (this compound) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]epibatidine) and the prepared receptor membranes.[1][4]

-

Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioligand.[5][6]

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the functional effects of this compound on nAChR ion channel activity.

-

Objective: To determine the potency (EC50) and efficacy of this compound in activating nAChR subtypes.

-

Methodology:

-

Cell Preparation: Cells expressing the specific nAChR subtype of interest are cultured.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).[7]

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.[7][8]

-

Drug Application: this compound at various concentrations is applied to the cell, and the resulting ion currents are recorded.

-

Data Analysis: The magnitude of the current response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 and maximal efficacy are determined.

-

Synaptosomal Neurotransmitter Release Assays

These assays assess the functional consequence of nAChR activation by measuring the release of neurotransmitters, such as dopamine.

-

Objective: To measure this compound-induced release of [³H]dopamine from striatal synaptosomes.[9]

-

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the striatum of mouse brains.

-

Radiolabeling: The synaptosomes are incubated with [³H]dopamine, which is taken up and stored in synaptic vesicles.

-

Stimulation: The [³H]dopamine-loaded synaptosomes are then exposed to various concentrations of this compound.

-

Sample Collection: The amount of [³H]dopamine released into the supernatant is measured at different time points.

-

Data Analysis: The amount of released radioactivity is quantified and plotted against the concentration of this compound to determine the EC50 for dopamine release. To distinguish between α6β2* and α4(non-α6)β2* nAChRs, the assay is performed in the presence and absence of α-conotoxin MII, a selective antagonist for α6β2* receptors.[1]

-

Mandatory Visualizations

Signaling Pathways

Activation of nAChRs by agonists like this compound can trigger various intracellular signaling cascades. One of the key pathways involved is the PI3K/Akt signaling pathway, which is crucial for processes like cell survival and neuroprotection.[10][11]

Caption: Simplified nAChR signaling pathway activated by this compound.

Experimental Workflows

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a core technique used to determine the binding affinity of this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

TC299423: A Technical Overview of a Novel Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

TC299423 is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a degree of selectivity for specific receptor subtypes. This technical guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used to characterize its activity. All data is derived from published research.

Chemical Structure and Properties

This compound is chemically identified as (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine.[1][2][3][4] It is a small molecule agonist that has been shown to be bioavailable after both intraperitoneal and oral administration.[1][2][3]

Pharmacological Profile

This compound is a potent agonist for β2-containing (β2) nAChRs, with a modest preference for α6β2 over α4β2* subtypes.[1] Its activity has been characterized across a range of in vitro and in vivo assays, comparing it to other well-known nAChR ligands like nicotine and varenicline.[1]

In Vitro Activity

The in vitro potency and efficacy of this compound have been determined through various assays, including radioligand binding, patch-clamp electrophysiology, and neurotransmitter release studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Receptor Subtype | Metric | Value (nM) |

| Patch-Clamp Recordings | α6β2 | EC50 | 30 - 60 |

| [³H]-Dopamine Release | α6β2 | EC50 | 30 - 60 |

Data sourced from multiple assays reported in scientific literature.[1][2][3][4]

Studies have shown that this compound's potency for α6β2* nAChRs is approximately 2.5-fold greater than for α4β2* nAChRs.[1][2][4] Its activity at α3β4*-mediated [³H]-acetylcholine release is considerably lower.[1][2][4] Computational modeling suggests that this compound interacts with key amino acid residues in the nAChR binding pocket. At α6β2 nAChRs, it forms a cation-π interaction with a conserved tryptophan residue (TrpB).[1] A similar interaction occurs at α4β2 nAChRs, with an additional cation-π interaction with a conserved tyrosine residue (TyrC2).[1] Importantly, screening against a panel of 70 diverse molecular targets revealed no significant off-target binding, indicating a high degree of selectivity for nAChRs.[1][2][3][4]

In Vivo Effects

In vivo studies in animal models have demonstrated the physiological and behavioral effects of this compound.

-

Locomotor Activity: In gain-of-function mutant α6 (α6L9′S) nAChR mice, low doses of this compound elicit responses mediated by α6β2*-containing nAChRs.[1][2][3]

-

Reward and Reinforcement: Conditioned place preference assays indicate that low-dose this compound produces a significant reward response in α6L9′S mice and a modest reward in wild-type mice, likely through α6(non-α4)β2*-containing nAChRs.[1][2][3] However, it did not suppress nicotine self-administration in rats, suggesting it may not block the reinforcing effects of nicotine within the tested dosage range.[1][3][4][5]

-

Other Behavioral Effects: this compound has been shown to evoke antinociceptive responses in mice similar to nicotine in a hot-plate test.[1][2][3][4] It also exhibits anxiolytic-like effects, as demonstrated by the inhibition of marble-burying behavior in mice, comparable to nicotine.[1][2][3]

Experimental Protocols

The characterization of this compound involved a series of detailed experimental procedures.

[¹²⁵I]-Epibatidine Binding Assays

These assays were used to determine the binding affinity of this compound to different nAChR subtypes. The general protocol involves incubating membranes prepared from cells expressing the target nAChR subtype with a fixed concentration of the radioligand [¹²⁵I]-epibatidine and varying concentrations of the test compound (this compound). The amount of bound radioactivity is then measured to determine the concentration of this compound required to displace 50% of the radioligand (IC50), which is then used to calculate the binding affinity (Ki).

Whole-Cell Patch-Clamp Recordings

This electrophysiological technique was employed to measure the functional activity of this compound at specific nAChR subtypes. The protocol involves the following steps:

-

Cells expressing the nAChR of interest are cultured on coverslips.

-

A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a specific holding potential.

-

This compound is applied to the cell at various concentrations, and the resulting ion channel currents are recorded.

-

The concentration-response curve is then plotted to determine the EC50 value.

Synaptosomal Neurotransmitter Release Assays

These experiments assessed the ability of this compound to evoke the release of neurotransmitters such as dopamine and acetylcholine from nerve terminals. A typical protocol for [³H]-dopamine release from striatal synaptosomes is as follows:

-

Synaptosomes (isolated nerve terminals) are prepared from the striatum of rodent brains.

-

The synaptosomes are loaded with a radioactive tracer, such as [³H]-dopamine.

-

The loaded synaptosomes are then superfused with a physiological buffer.

-

Fractions of the superfusate are collected at regular intervals.

-

This compound at various concentrations is added to the superfusion buffer to stimulate neurotransmitter release.

-

The radioactivity in the collected fractions is measured to quantify the amount of [³H]-dopamine released.

-

The concentration-response data is used to determine the EC50 of this compound for inducing dopamine release.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway of this compound at α6β2* nAChRs.

Caption: General experimental workflow for the characterization of this compound.

References

- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. S-EPMC5626944 - this compound, a Novel Agonist for Nicotinic Acetylcholine Receptors. - OmicsDI [omicsdi.org]

TC299423: A Selective α6β2* Nicotinic Acetylcholine Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine (TC299423) is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a degree of selectivity for α6β2* and α4β2* subtypes.[1] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development. The compound is orally active, brain-penetrant, and has shown potential for investigating the roles of α6β2* nAChRs in addiction and neurodegenerative diseases like Parkinson's disease.[1]

Core Properties and Selectivity

This compound is an acrylic metanicotine analog where the pyridine ring of nicotine is substituted with a pyrimidine ring, a modification known to enhance α6* selectivity.[2] Its structure also incorporates the N-methyl moiety into an 8-membered hexahydroazocine ring to reduce conformational flexibility.[2]

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for various nAChR subtypes, as determined by a range of in vitro assays.

Table 1: Binding Affinity of this compound for nAChR Subtypes

| nAChR Subtype | Ki (nM) | Experimental Method | Source |

| α4β2 | 0.24 ± 0.04 | [125I]Epibatidine Displacement | [2] |

| α6β2 | 1.4 ± 0.6 | [125I]Epibatidine Displacement | [2][3] |

| α3β4* | 18.0 ± 0.7 | [125I]Epibatidine Displacement | [2] |

Table 2: Functional Potency (EC50) and Efficacy of this compound

| nAChR Subtype/Assay | EC50 (nM) | Efficacy (% of control) | Experimental Method | Source |

| α6β2 | 30 - 60 | Partial Agonist (50-54% of Nicotine) | Patch-clamp recordings & [3H]-Dopamine release | [2][4][5][6] |

| α-CtxMII-sensitive [3H]Dopamine Release (α6β2) | 30 ± 10 | - | [3H]-Dopamine Release | [2] |

| α-CtxMII-insensitive [3H]Dopamine Release (α4β2) | 130 ± 30 | - | [3H]-Dopamine Release | [2] |

| α4β2 | - | Full Agonist (at high-sensitivity receptors) | 86Rb+ Efflux | [2][7] |

| α3β4 | - | Less potent than for α6β2 and α4β2* | [3H]-Acetylcholine Release | [4][5] |

Signaling Pathways and Mechanisms of Action

The activation of α6β2* nAChRs, predominantly located on dopaminergic neurons, plays a crucial role in modulating dopamine release in brain regions like the striatum.[8][9] this compound, as an agonist, stimulates these receptors, leading to downstream cellular effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area α6β2* Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TC299423: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC299423, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of nAChR agonists. The information compiled herein summarizes key quantitative data, details established experimental protocols for its characterization, and visualizes relevant biological pathways and workflows. While the specific, detailed synthesis protocol for this compound remains proprietary to its developers at Targacept, this guide outlines general synthetic strategies for structurally related compounds to provide a foundational understanding.

Discovery and Pharmacological Profile

This compound was identified by Targacept as a novel agonist for nAChRs with a notable selectivity profile.[1] It demonstrates a higher potency for β2-containing (β2) nAChRs, with a modest preference for α6β2 subtypes over α4β2* nAChRs.[1] Its activity at α3β4* nAChRs is significantly lower.[1] This selectivity is a key characteristic that distinguishes it from other nAChR ligands like nicotine and varenicline.[1]

In vitro and in vivo studies have demonstrated that this compound is bioavailable after both intraperitoneal and oral administration and can effectively cross the blood-brain barrier.[1][3] Functional assays have confirmed its ability to elicit responses mediated by α6β2* nAChRs at low doses.[1][2] Furthermore, this compound has shown effects in animal models of reward, antinociception, and anxiety, suggesting its potential therapeutic utility in a range of neurological and psychiatric conditions.[3] Importantly, it did not exhibit major off-target binding in a screen of 70 diverse molecular targets, indicating a favorable specificity profile.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound at Nicotinic Acetylcholine Receptor Subtypes

| Assay Type | Receptor Subtype | Parameter | Value |

| Whole-cell Patch-clamp Recordings | α6β2 | EC50 | 30-60 nM[2][3] |

| [3H]-Dopamine Release | α6β2 | EC50 | 30-60 nM[2][3] |

| Whole-cell Patch-clamp Recordings | α4β2 | EC50 | ~2.5-fold higher than α6β2[2][3] |

| [3H]-Acetylcholine Release | α3β4* | EC50 | 8.0 ± 0.4 μM[1] |

Table 2: In Vivo Effects of this compound

| Assay | Animal Model | Effect |

| Locomotor Assays | α6(α6L9’S) nAChR mutant mice | Elicits α6β2* nAChR-mediated responses at low doses[1] |

| Conditioned Place Preference | α6L9’S mice and Wild-Type mice | Produces significant reward in mutant mice and modest reward in WT mice[1] |

| Nicotine Self-Administration | Rats | Did not block nicotine reinforcement in the tested dosage range[1] |

| Hot-plate Test | Mice | Evoked antinociceptive responses similar to nicotine[3] |

| Marble Burying Test | Mice | Inhibited marble burying, suggesting anxiolytic effects[3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available by its developers at Targacept, a general understanding of its synthesis can be inferred from the broader chemical literature on the synthesis of 5-substituted pyrimidines and hexahydroazocines.

The synthesis of a molecule like (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine would likely involve a convergent synthesis strategy. This would entail the separate synthesis of the pyrimidine and the hexahydroazocine ring systems, followed by their coupling.

A plausible, though not confirmed, synthetic approach is visualized below. This diagram represents a generalized workflow for the synthesis of similar compounds and should be considered illustrative rather than a definitive protocol for this compound.

Experimental Protocols

The pharmacological characterization of this compound involved a series of key in vitro and in vivo experiments. Below are detailed methodologies for these types of assays, based on standard laboratory practices.

Nicotinic Acetylcholine Receptor Binding Assay

This assay is used to determine the affinity of a compound for nAChR subtypes.

Protocol:

-

Preparation of Membranes: Membranes expressing the desired nAChR subtype (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-epibatidine) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through nAChRs in response to agonist application.

Protocol:

-

Cell Culture: Cells stably expressing the nAChR subtype of interest are cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell interior.

-

Drug Application: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and this compound is applied at various concentrations via a rapid perfusion system.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the EC50 (the concentration that elicits a half-maximal response).

Synaptosomal Neurotransmitter Release Assays

These assays measure the ability of a compound to stimulate the release of neurotransmitters from nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from the striatum of rodent brains by homogenization and differential centrifugation.

-

Radiolabeling: The synaptosomes are incubated with [3H]-dopamine to allow for its uptake into the nerve terminals.

-

Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: Fractions of the perfusate are collected to establish a baseline. The synaptosomes are then stimulated with varying concentrations of this compound.

-

Quantification: The radioactivity in the collected fractions is measured by liquid scintillation counting.

-

Data Analysis: The amount of [3H]-dopamine released above baseline is calculated, and the EC50 is determined.

The protocol is similar to the dopamine release assay, but with the following modifications:

-

Brain Region: The interpeduncular nucleus is used for synaptosome preparation.

-

Radiolabel: [3H]-choline is used to label the acetylcholine stores.

Signaling Pathway

This compound exerts its effects by acting as an agonist at presynaptic nAChRs, primarily the α6β2* and α4β2* subtypes. The binding of this compound to these receptors triggers a series of events leading to neurotransmitter release.

Conclusion

This compound is a valuable pharmacological tool for the study of nAChR function and physiology. Its distinct selectivity profile and demonstrated in vivo activity make it a compound of interest for the development of novel therapeutics targeting nAChR-mediated pathways. While the precise synthesis protocol remains proprietary, the information provided in this guide offers a thorough overview of its discovery, biological activity, and the experimental methods used for its characterization. Future research may further elucidate its therapeutic potential and could lead to the public disclosure of its detailed synthetic route.

References

- 1. AU2011258553A1 - Nicotinic receptor non-competitive antagonists - Google Patents [patents.google.com]

- 2. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

In Vitro Characterization of TC299423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). This compound, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, has been evaluated for its binding affinity, potency, and selectivity across various nAChR subtypes.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental processes.

Binding Affinity and Selectivity Profile

The binding affinity of this compound for different nAChR subtypes was determined through competitive displacement of the radioligand [¹²⁵I]epibatidine in membranes from specific brain regions. The resulting inhibition constant (Ki) values indicate a high affinity for β2-containing (β2) nAChRs, with a notable preference for α4β2 and α6β2* subtypes over α3β4* subtypes.[1]

| nAChR Subtype | Brain Region for Membrane Preparation | Ki (nM) |

| α4β2 | Cortex | 0.24 ± 0.04 |

| α6β2 | Striatum (from α4KO mice) | 1.4 ± 0.6 |

| α3β4* | Interpeduncular Nucleus (from β2KO mice) | 18.0 ± 0.7 |

| Table 1: Binding Affinity of this compound for nAChR Subtypes.[1] |

Notably, this compound demonstrated no significant off-target binding when screened against a panel of 70 diverse molecular targets.[2][3][4]

Functional Potency and Efficacy

The functional activity of this compound was assessed using several in vitro assays, including whole-cell patch-clamp recordings and neurotransmitter release assays. These studies confirm that this compound acts as a potent agonist at β2* nAChRs.

Electrophysiology

Whole-cell patch-clamp recordings were utilized to measure the potency (EC₅₀) of this compound in activating nAChR subtypes. For α6β2* nAChRs, the compound displayed an EC₅₀ in the range of 30-60 nM.[2][4][5]

Neurotransmitter Release Assays

The functional potency of this compound was further evaluated by its ability to stimulate the release of [³H]dopamine and [³H]acetylcholine from synaptosomes. The results indicate a greater potency at α6β2* nAChRs compared to α4β2* and α3β4* nAChRs.[1][2]

| Assay | nAChR Subtype | EC₅₀ (nM) |

| [³H]Dopamine Release | α6β2 | 30 - 60 |

| [³H]Dopamine Release | α4β2 | ~75 - 150 (2.5-fold less potent than for α6β2) |

| [³H]Acetylcholine Release | α3β4 | Significantly less potent |

| Table 2: Functional Potency of this compound in Neurotransmitter Release Assays.[2][4] |

The data from both patch-clamp and dopamine release assays consistently suggest that this compound is approximately 2.5 to 3-fold more potent at activating α6β2* nAChRs than α4β2* nAChRs.[1][2]

Mechanism of Action

This compound functions as a neuronal nAChR agonist. Upon binding to the receptor, it induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in membrane depolarization and the subsequent activation of voltage-gated ion channels, leading to neurotransmitter release. The preferential activation of α6β2* and α4β2* nAChRs, which are predominantly located in brain regions associated with reward and cognition, suggests its potential therapeutic applications.

References

- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. S-EPMC5626944 - this compound, a Novel Agonist for Nicotinic Acetylcholine Receptors. - OmicsDI [omicsdi.org]

TC299423: A Comprehensive Selectivity Profile Against Other Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TC299423, identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs). This document provides a detailed technical overview of its selectivity profile, drawing from extensive in vitro and in vivo studies. This compound has demonstrated a significant preference for β2-containing (β2) nAChRs, with a modest selectivity for α6β2 over α4β2* subtypes, and markedly lower potency at α3β4* nAChRs. Crucially, comprehensive screening has revealed no significant off-target binding at a wide array of other receptors, ion channels, transporters, and enzymes, highlighting its specificity. This high selectivity profile makes this compound a valuable tool for probing the physiological and pathological roles of specific nAChR subtypes.

Data Presentation

The selectivity and potency of this compound have been quantified through various functional and binding assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity across different nAChR subtypes and a broad panel of off-target sites.

Table 1: Potency (EC50) and Efficacy of this compound at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Assay | EC50 | Efficacy (relative to control) | Reference |

| α6β2 | [3H]-Dopamine Release (α-CtxMII-sensitive) | 0.03 ± 0.01 µM | 50-54% (vs. Nicotine) | [1] |

| Patch-Clamp Recordings | 30 - 60 nM | Partial Agonist (59% vs. ACh) | [1] | |

| α4β2 | [3H]-Dopamine Release (α-CtxMII-insensitive) | 0.13 ± 0.03 µM | ~100% (vs. Nicotine, high-sensitivity) | [1] |

| 86Rb+ Efflux (DhβE-sensitive) | 0.6 - 2.0 µM | Partial Agonist (low-sensitivity) | [1] | |

| 86Rb+ Efflux (DhβE-insensitive) | ≥14 µM | - | [1] | |

| α3β4 | [3H]-Acetylcholine Release | Much less potent than at α6β2 and α4β2* | ~100% (vs. Nicotine) | [1] |

Table 2: Binding Affinity (Ki) of this compound for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Brain Region for Membrane Preparation | Radioligand | Ki (nM) | Reference |

| α4β2 | Cortex | [125I]epibatidine | 0.24 ± 0.04 | [1] |

| α6β2 | Striatum (α4 KO mice) | [125I]epibatidine | 1.4 ± 0.6 | [1] |

| α3β4* | Interpeduncular Nucleus (β2 KO mice) | [125I]epibatidine | 18.0 ± 0.7 | [1] |

Table 3: Off-Target Selectivity Profile of this compound

This compound was screened at a concentration of 1 µM against a panel of 70 diverse molecular targets. The results, presented as percent inhibition, demonstrate a lack of significant off-target binding.[1]

| Target Class | Representative Targets Screened | Result (% Inhibition at 1 µM) |

| G-Protein Coupled Receptors | Adenosine A1, Adrenergic (α1A, α2A, β1, β2), Dopamine (D1, D2, D3), Serotonin (5-HT1A, 5-HT2A, 5-HT3), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ), etc. | No significant inhibition observed |

| Ion Channels | GABA-A, NMDA, Calcium Channel (L-type), Potassium Channel (hERG) | No significant inhibition observed |

| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | No significant inhibition observed |

| Enzymes | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Cyclooxygenase (COX-1, COX-2) | No significant inhibition observed |

| Other | α-bungarotoxin-insensitive nAChRs | No significant inhibition observed |

A comprehensive list of the 70 targets can be found in the supplementary materials of the primary publication.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the selectivity profile of this compound.

[125I]-Epibatidine Binding Assays

To determine the binding affinity (Ki) of this compound for different nAChR subtypes, competitive binding assays were performed using [125I]-epibatidine. Membranes were prepared from specific brain regions of wild-type or knockout (KO) mice to isolate receptor subtypes. Specifically, cortical membranes were used for α4β2* receptors, striatal membranes from α4 KO mice for α6β2* receptors, and membranes from the interpeduncular nucleus of β2 KO mice for α3β4* receptors.

Membranes were incubated with a fixed concentration of [125I]-epibatidine and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., nicotine). Following incubation, the bound and free radioligand were separated by filtration, and the radioactivity of the filters was quantified. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Release Assays ([3H]-Dopamine and [3H]-Acetylcholine)

The functional potency and efficacy of this compound were assessed by measuring its ability to evoke the release of [3H]-dopamine from striatal synaptosomes and [3H]-acetylcholine from interpeduncular nucleus synaptosomes. Synaptosomes were prepared from the respective brain regions and pre-loaded with the radiolabeled neurotransmitter.

The loaded synaptosomes were then superfused with buffer and stimulated with various concentrations of this compound. The amount of radioactivity in the collected fractions was measured by liquid scintillation counting to determine the amount of neurotransmitter released. EC50 and maximal response values were calculated from the concentration-response curves. For differentiating between α6β2* and α4β2* nAChRs in dopamine release, the selective α6β2* antagonist α-conotoxin MII (α-CtxMII) was used.

86Rb+ Efflux Assays

The activity of this compound at α4β2* nAChRs with different stoichiometries was evaluated using a 86Rb+ efflux assay from thalamic synaptosomes. This assay measures ion flux through the nAChR channel. Synaptosomes were loaded with 86Rb+, a radioactive analog of K+.

The loaded synaptosomes were then exposed to varying concentrations of this compound, and the amount of 86Rb+ released into the supernatant was quantified. The distinction between high-sensitivity (typically (α4)2(β2)3) and low-sensitivity (typically (α4)3(β2)2) α4β2* nAChRs was made using the selective antagonist dihydro-β-erythroidine (DhβE).

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology was used to directly measure the currents elicited by this compound at specific nAChR subtypes expressed in cell lines. Cells stably expressing the nAChR subtype of interest were voltage-clamped, and this compound was applied at various concentrations.

The resulting inward currents were recorded and analyzed to determine the concentration-response relationship, from which EC50 values were derived. This technique provides a direct measure of receptor activation and desensitization kinetics.

Off-Target Screening

A broad off-target screening was conducted by a commercial service (e.g., a CRO specializing in receptor profiling). This compound was tested at a concentration of 1 µM in radioligand binding assays for a panel of 70 targets, including a wide range of G-protein coupled receptors, ion channels, transporters, and enzymes. The percentage of inhibition of radioligand binding was determined to assess the interaction of this compound with these off-target sites.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced dopamine release.

Caption: Workflow for the [³H]-dopamine release assay.

Caption: Selectivity hierarchy of this compound.

References

A Comprehensive Technical Guide on the Pharmacokinetic Properties of TC299423 in Rodents

This technical guide provides an in-depth overview of the pharmacokinetic profile of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs), in rodent models. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacokinetic Data

The pharmacokinetic properties of this compound have been evaluated in mice following both intraperitoneal (ip) and oral (po) administration. The key parameters are summarized in the tables below for plasma and brain concentrations.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma [1]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| Intraperitoneal (ip) | 0.3 | 49 ± 18 | 0.08 | 0.17 |

| Oral (po) | 1 | 38 ± 10 | 0.25 | 1.12 |

Table 2: Pharmacokinetic Parameters of this compound in Mouse Brain [1]

| Administration Route | Dose (mg/kg) | Cmax (ng/g) | Tmax (h) |

| Intraperitoneal (ip) | 0.3 | 22 ± 0.43 | 0.5 |

| Oral (po) | 1 | Not explicitly stated | Not explicitly stated |

Cmax: Maximum concentration, Tmax: Time to reach maximum concentration. Data are presented as mean ± SEM.

Preliminary in vitro studies on microsomal metabolism have indicated that this compound has a half-life approximately 7-fold longer than varenicline in both human and rat microsomes[1].

Experimental Protocols

The pharmacokinetic studies of this compound were conducted using established methodologies to determine its absorption, distribution, and elimination characteristics in mice.

Pharmacokinetic Study in Mice [1]

-

Animal Model: Male and female mice (20–40 g) were used for the experiments.

-

Drug Administration:

-

Intraperitoneal (ip): A cohort of eighteen mice was administered this compound at a dose of 0.3 mg/kg.

-

Oral (po): A group of fifteen mice received this compound at a dose of 1 mg/kg.

-

-

Sample Collection:

-

Blood and brain samples were collected at multiple time points post-administration: 5 min, 15 min, 30 min, 1 h, 3 h, and 6 h.

-

Pre-dose (time 0) samples were obtained from a control group of three untreated mice.

-

-

Bioanalysis: The concentrations of this compound in plasma and brain tissue were measured to determine the pharmacokinetic parameters.

Radioligand Displacement Assay [1]

To measure the unbound concentrations of this compound in the brain and blood, a radioligand displacement assay was performed.

-

Animal Model: C57BL/6 mice were used.

-

Drug Administration: Mice were administered 0.2 mg/kg (free base) of this compound via intraperitoneal injection.

-

Sample Collection: Mice were euthanized at 5, 10, or 20 minutes post-injection. Uninjected mice served as controls. Trunk blood was collected and centrifuged to obtain serum. The cerebral cortex was dissected, homogenized, and diluted.

Visualizations

Mechanism of Action: this compound as a Nicotinic Acetylcholine Receptor Agonist

This compound is a potent agonist for β2-containing (β2) nAChRs, with a modest preference for α6β2 over α4β2* subtypes[1]. Its mechanism involves binding to these receptors, which are ligand-gated ion channels, leading to their activation. This activation results in the release of neurotransmitters such as dopamine.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates the workflow for the pharmacokinetic experiments conducted to evaluate this compound in mice.

References

TC299423: A Technical Guide to Bioavailability and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bioavailability and brain penetration of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). The data and protocols presented are compiled from preclinical studies to inform further research and development of this compound.

Core Pharmacokinetic Properties

This compound has demonstrated bioavailability following both intraperitoneal and oral administration, with the ability to cross the blood-brain barrier and reach central nervous system targets.[1][2][3]

Bioavailability and Brain Penetration Data

The following tables summarize the key pharmacokinetic parameters of this compound in mice, providing a quantitative overview of its absorption, distribution, and penetration into the brain.

| Administration Route | Dose (mg/kg) | Max Plasma Concentration (Cmax) | Time to Max Plasma Concentration (Tmax) | Plasma Half-life (t1/2) |

| Intraperitoneal (ip) | 0.3 | 49 ± 18 ng/mL (0.26 µM) | 0.08 h | 0.17 h |

| Oral (po) | 1 | 38 ± 10 ng/mL (0.20 µM) | 0.25 h | 1.12 h |

| Administration Route | Dose (mg/kg) | Max Brain Tissue Concentration (Cmax) | Time to Max Brain Tissue Concentration (Tmax) |

| Intraperitoneal (ip) | 0.3 | 22 ± 0.43 ng/g (0.12 µM) | 0.5 h |

| Oral (po) | 1 | 42 ± 17 ng/g (0.22 µM) | 0.25 h |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Pharmacokinetic Analysis in Mice

Objective: To determine the plasma and brain concentrations of this compound over time following intraperitoneal and oral administration in mice.

Methodology:

-

Animal Model: Male C57BL/6J mice were used for the study.

-

Drug Administration:

-

A cohort of mice was administered this compound via intraperitoneal injection at a dose of 0.3 mg/kg.

-

Another cohort received an oral gavage of this compound at a dose of 1 mg/kg.

-

-

Sample Collection:

-

At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours), blood samples were collected from the mice.

-

Immediately following blood collection, the mice were euthanized, and brain tissue was harvested.

-

-

Sample Processing:

-

Blood samples were processed to separate the plasma.

-

Brain tissue was homogenized.

-

-

Quantification: The concentration of this compound in the plasma and brain homogenates was determined using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and half-life.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Caption: Pharmacokinetic study experimental workflow.

As an agonist of nicotinic acetylcholine receptors, this compound is expected to modulate downstream signaling pathways upon binding to these receptors. The activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), triggering a cascade of intracellular events.

Caption: Nicotinic acetylcholine receptor signaling.

This guide provides a foundational understanding of the bioavailability and brain penetration of this compound. The presented data and methodologies offer valuable insights for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this novel nAChR agonist.

References

Early-Stage Research on TC299423: A Technical Overview of its Function as a Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). The document synthesizes available preclinical data on its mechanism of action, potency, efficacy, and in vivo effects, presenting a comprehensive resource for researchers in neuroscience and drug development.

Core Function and Mechanism of Action

This compound, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent agonist for β2-containing nAChRs.[1] Early research indicates a modest preference for α6β2 over α4β2* nAChR subtypes.[1] Its mechanism of action involves binding to these ligand-gated ion channels, inducing a conformational change that opens the channel and allows the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and subsequent excitation.

At the molecular level, the binding of this compound to nAChRs involves specific interactions. At α4β2 nAChRs, it forms a cation-π interaction with a conserved tryptophan residue (TrpB) and an additional cation-π interaction with a conserved tyrosine residue (TyrC2).[1] A similar, albeit weaker, cation-π interaction with TrpB is observed at α6β2 nAChRs.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency, efficacy, and pharmacokinetic parameters of this compound based on available preclinical data.

Table 1: In Vitro Potency and Efficacy of this compound at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Assay | Parameter | Value | Efficacy Compared to Nicotine |

| α6β2 | Patch-clamp recordings & [³H]-dopamine release | EC₅₀ | 30-60 nM[2] | Partial agonist (50-54% of nicotine's maximal release)[1] |

| α4β2 | [³H]-dopamine release | EC₅₀ | ~2.5-fold higher than α6β2[3] | Roughly as efficacious as nicotine for high-sensitivity α4β2 nAChRs; partial agonist on low-sensitivity α4β2* nAChRs[1] |

| α3β4 | [³H]-acetylcholine release | EC₅₀ | Much higher than α6β2 and α4β2*[3] | Roughly as efficacious as nicotine[1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Administration Route | Dose | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Plasma Half-life (t₁/₂) | Maximum Brain Tissue Concentration | Time to Maximum Brain Concentration |

| Intraperitoneal (ip) | 0.3 mg/kg | 49 ± 18 ng/ml (0.26 µM) | 0.08 h | 0.17 h | 22 ± 0.43 ng/g (0.12 µM) | 0.5 h |

| Oral | 1 mg/kg | 38 ± 10 ng/ml (0.20 µM) | 0.25 h | 1.12 h | 42 ± 17 ng/g (0.22 µM) | 0.25 h |

Experimental Protocols

Detailed, step-by-step experimental protocols for the following assays are not publicly available in the cited literature. However, this section outlines the purpose and general methodology of the key experiments conducted to characterize this compound.

In Vitro Assays:

-

[¹²⁵I]-Epibatidine Binding Assay: This competitive radioligand binding assay was used to determine the affinity of this compound for various nAChR subtypes. The assay measures the ability of this compound to displace the high-affinity nAChR ligand [¹²⁵I]-epibatidine from its binding site on the receptor.[2]

-

Whole-Cell Patch-Clamp Recordings: This electrophysiological technique was employed to directly measure the ion channel activity of nAChRs in response to this compound application.[2] It allows for the determination of agonist potency (EC₅₀) and efficacy by measuring the induced ionic currents.

-

Synaptosomal ⁸⁶Rb⁺ Efflux Assay: This assay assesses the functional activity of nAChRs by measuring the efflux of the radioactive potassium analog ⁸⁶Rb⁺ from synaptosomes (isolated nerve terminals) upon receptor activation.[2] Increased efflux is indicative of ion channel opening.

-

[³H]-Dopamine and [³H]-Acetylcholine Release Assays: These neurochemical assays measure the ability of this compound to evoke the release of radiolabeled neurotransmitters ([³H]-dopamine or [³H]-acetylcholine) from synaptosomes.[2] This provides a functional measure of presynaptic nAChR activation.

In Vivo Assays:

-

Locomotor Activity Assay: This behavioral test was used to assess the in vivo effects of this compound on motor activity in mice, particularly in transgenic mice expressing hypersensitive α6* nAChRs.[1]

-

Conditioned Place Preference (CPP) Assay: The CPP test was utilized to evaluate the rewarding or aversive properties of this compound. Mice are conditioned to associate a specific environment with the drug, and the time spent in that environment is measured to infer the drug's rewarding effects.[1]

-

Nicotine Self-Administration Assay: This operant conditioning paradigm was used in rats to determine if this compound could block the reinforcing effects of nicotine.[1]

-

Hot-Plate Test: This assay was used to assess the antinociceptive (pain-relieving) effects of this compound in mice by measuring their response latency to a thermal stimulus.[1]

-

Marble Burying Assay: This test for anxiolytic-like behavior in mice measures the extent to which they bury glass marbles placed in their cage. A reduction in marble burying is often interpreted as an anxiolytic effect.[1]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Proposed signaling pathway of this compound at a nicotinic acetylcholine receptor.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a novel and potent agonist of β2-containing nicotinic acetylcholine receptors, with a slight selectivity for the α6β2 subtype. Early-stage research has demonstrated its ability to activate these receptors both in vitro and in vivo, leading to various physiological and behavioral effects, including reward-related behavior, anxiolytic-like effects, and antinociception.[1][4] The compound is orally bioavailable and penetrates the brain.[1] While it shows promise as a tool for studying nAChR function, its failure to block nicotine reinforcement in the tested dosage range suggests a complex pharmacological profile that warrants further investigation.[1] Future research should focus on elucidating the detailed signaling pathways activated by this compound and exploring its therapeutic potential in relevant disease models.

References

- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TC299423 for In Vivo Rodent Studies

Disclaimer: The following protocol and data are provided as a representative example for a hypothetical compound, TC299423, and are intended for illustrative purposes. This compound is not a publicly recognized compound or protocol. The experimental design, data, and signaling pathways are based on common practices for evaluating novel small molecule inhibitors in preclinical in vivo rodent models of cancer.

Introduction

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell proliferation, survival, and metabolism. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a rodent xenograft model.

Data Summary

The following tables summarize the quantitative data from a representative in vivo study evaluating the efficacy of this compound in a murine xenograft model.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) | Standard Deviation | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | Daily | 1500 | ± 250 | 0 |

| This compound | 25 | Daily | 750 | ± 150 | 50 |

| This compound | 50 | Daily | 300 | ± 90 | 80 |

| Competitor Compound | 50 | Daily | 600 | ± 120 | 60 |

Table 2: In Vivo Study Animal Body Weight

| Treatment Group | Dose (mg/kg) | Mean Body Weight (Day 1) (g) | Mean Body Weight (Day 21) (g) | Percent Change (%) |

| Vehicle Control | 0 | 20.5 | 22.5 | +9.7 |

| This compound | 25 | 20.3 | 21.8 | +7.4 |

| This compound | 50 | 20.6 | 20.1 | -2.4 |

| Competitor Compound | 50 | 20.4 | 21.0 | +2.9 |

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is the target of this compound.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo rodent study using this compound.

Caption: General Experimental Workflow for In Vivo Rodent Studies.

Experimental Protocols

-

Species: Female athymic nude mice (nu/nu)

-

Age: 6-8 weeks

-

Supplier: Charles River Laboratories

-

Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions.

-

Environment: 12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity.

-

Diet: Standard chow and water ad libitum.

-

Acclimatization: Animals are acclimated for a minimum of 7 days prior to experimental manipulation. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

-

Cell Line: Human breast cancer cell line (e.g., MDA-MB-231)

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Implantation: 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

-

This compound Formulation: this compound is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

-

Administration: The compound is administered once daily via oral gavage at the doses specified in Table 1. The vehicle control group receives the formulation without the active compound.

-

Tumor Growth Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment groups (n=8-10 per group).

-

Dosing: Dosing is initiated on Day 1 and continues for 21 days.

-

Body Weight and Clinical Observations: Animal body weight is recorded twice weekly, and general health is monitored daily.

-

Euthanasia: At the end of the study, animals are euthanized by CO2 asphyxiation followed by cervical dislocation.

-

Tissue Collection: Tumors and other relevant tissues are excised, weighed, and either flash-frozen in liquid nitrogen or fixed in 10% neutral buffered formalin for further analysis (e.g., pharmacokinetics, pharmacodynamics).

-

Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value of <0.05 is considered statistically significant.

-

Tumor Growth Inhibition (TGI): TGI is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Application Notes and Protocols for TC299423 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC299423, with the chemical name (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent and selective agonist for β2-containing (β2) nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] This compound displays a modest preference for the α6β2 subtype over the α4β2* nAChR subtype.[1][5] As a brain-penetrant molecule with anxiolytic and antinociceptive properties, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these specific nAChR subtypes.[1][6] Patch-clamp electrophysiology is a critical technique for characterizing the functional properties of ion channels, and the application of this compound in this context allows for the detailed study of α6β2* and α4β2* nAChR activation, kinetics, and modulation.[1][2][3][7]

These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology experiments, including detailed protocols, data presentation, and visual diagrams of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound, primarily derived from whole-cell patch-clamp recordings and related functional assays.

Table 1: Potency (EC50) of this compound on nAChR Subtypes

| nAChR Subtype | Experimental Assay | EC50 (nM) | Reference |

| α6β2 | Whole-cell patch-clamp recordings | 30 - 60 | [1][2][3][7] |

| α6β2 | [³H]-dopamine release assays | 30 - 60 | [1][2][3][7] |

| α4β2 | Whole-cell patch-clamp recordings | ~150 | [1] |

| α4β2 (high-sensitivity) | ⁸⁶Rb⁺ efflux assays | 600 - 2000 | [1] |

| α4β2* (low-sensitivity) | ⁸⁶Rb⁺ efflux assays | ≥14000 | [1] |

| α3β4* | [³H]-acetylcholine release | 8000 | [5] |

Table 2: Comparative Potency of this compound

| nAChR Subtype Comparison | Potency Fold Difference | Reference |

| α6β2* vs. α4β2 | ~2.5-fold more potent on α6β2 | [1][3][4] |

Signaling Pathways

Activation of α6β2* and α4β2* nAChRs by this compound initiates distinct downstream signaling events.

Experimental Workflow

The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to characterize the effects of this compound on nAChRs.

Experimental Protocols

This section provides a detailed protocol for whole-cell voltage-clamp recordings of nAChR currents activated by this compound in a heterologous expression system (e.g., HEK293 cells transfected with the desired nAChR subunits).

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Co-transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α6 and β2, or α4 and β2) and a marker gene (e.g., Green Fluorescent Protein, GFP) using a suitable transfection reagent (e.g., Lipofectamine).

-

Post-Transfection: Recordings are typically performed 24-48 hours after transfection. For stable cell lines, select and maintain cells according to standard protocols.

Solutions and Reagents

-

External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

-

Note: Cesium is used to block potassium channels. Other formulations can be used depending on the specific experimental goals.

-

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

Electrophysiological Recording

-

Apparatus: A standard patch-clamp setup including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and a perfusion system for drug application.

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Procedure:

-

Plate transfected cells on glass coverslips in a recording chamber continuously perfused with the external solution.

-

Identify transfected cells (e.g., by GFP fluorescence).

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch under the pipette tip.

-

Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.

-

Allow the cell to stabilize for a few minutes, monitoring the access resistance and holding current.

-

Drug Application and Data Acquisition

-

Obtain a stable baseline recording in the external solution.

-

Apply different concentrations of this compound to the cell using a rapid perfusion system. The duration of application should be sufficient to reach a peak response and observe any desensitization.

-

Record the inward currents elicited by this compound.

-

Wash out the drug with the external solution between applications to allow for receptor recovery.

-

Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

-

Analyze current kinetics, such as activation and desensitization rates, using appropriate software.

Conclusion

This compound is a valuable pharmacological tool for the detailed investigation of α6β2* and α4β2* nAChRs. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in patch-clamp electrophysiology studies to further elucidate the roles of these important receptors in neuronal function and disease.

References

- 1. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α6β2* and α4β2* nicotinic acetylcholine receptors as drug targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC299423 in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs), and its utility in behavioral neuroscience research. Detailed protocols for key in vivo experiments are provided to facilitate the investigation of its pharmacological effects.

Introduction

This compound, with the chemical name (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent and selective agonist for α6β2* and α4β2* nicotinic acetylcholine receptors (nAChRs).[1] It is orally active, brain-penetrant, and has demonstrated anxiolytic and antinociceptive properties.[1] this compound serves as a valuable pharmacological tool for studying the role of specific nAChR subtypes in various behaviors and for exploring their potential as therapeutic targets for conditions like addiction and Parkinson's disease.[1]

Mechanism of Action

This compound acts as an agonist at β2-containing (β2) nAChRs, with a modest preference for the α6β2 subtype over the α4β2* subtype.[2] Activation of these receptors, particularly α6β2* nAChRs in the ventral tegmental area (VTA), is linked to the modulation of dopamine release, a key process in reward and motivation.[2] In vivo studies have confirmed that this compound potently activates α6* nAChRs.[2]

Pharmacokinetics

This compound is bioavailable following both intraperitoneal (i.p.) and oral administration.[2] After an i.p. dose of 0.3 mg/kg in mice, the maximum brain tissue concentration of 42 ± 17 ng/g (0.22 μM) was reached at 15 minutes.[2] This demonstrates that this compound readily crosses the blood-brain barrier.[2]

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound at nAChR Subtypes

| Assay | Receptor Subtype | Parameter | Value |

| Whole-cell patch-clamp | α6β2 | EC50 | 30-60 nM |

| [3H]-dopamine release | α6β2 | EC50 | 30-60 nM |

| Potency Ratio | α6β2* vs. α4β2 | - | ~2.5-fold greater for α6β2 |

| 86Rb+ efflux | High-sensitivity α4β2 | EC50 | 0.6-2.0 μM |

| 86Rb+ efflux | Low-sensitivity α4β2 | EC50 | ≥14 μM |

| [3H]-dopamine release | α6β2* | Efficacy (vs. Nicotine) | 50-54% |

Data sourced from Wall et al., 2017.[2][3][4][5]

Table 2: Behavioral Effects of this compound in Rodent Models

| Behavioral Assay | Animal Model | Dose Range | Observed Effect |

| Locomotor Activity | α6L9′S mutant mice | Low doses | Increased locomotor activity |

| Conditioned Place Preference | Wild-type mice | - | Modest reward |

| Conditioned Place Preference | α6L9′S mutant mice | Low doses | Significant reward |

| Nicotine Self-Administration | Rats | - | Did not suppress nicotine reinforcement |

| Hot-plate Test | Mice | - | Antinociceptive effects similar to nicotine |

| Marble Burying | Mice | - | Anxiolytic effects similar to nicotine |

Data sourced from Wall et al., 2017.[2][5][6]

Experimental Protocols

Locomotor Activity Assay

This protocol is designed to assess the effect of this compound on spontaneous locomotor activity, which can be indicative of stimulant or sedative properties.

dot

Caption: Workflow for the Locomotor Activity Assay.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male and female mice (e.g., C57BL/6J or transgenic lines like α6L9′S)

-

Locomotor activity chambers equipped with infrared beams

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Place individual mice into the locomotor activity chambers and allow them to habituate for 30 minutes.

-

Following habituation, administer the predetermined dose of this compound or vehicle via i.p. injection.

-

Immediately return the mice to the chambers and record locomotor activity for a specified duration (e.g., 60 minutes).

-

Analyze the data by quantifying parameters such as total distance traveled, horizontal activity, and vertical activity.

Conditioned Place Preference (CPP) Assay

This protocol evaluates the rewarding or aversive properties of this compound.

dot

Caption: Workflow for the Conditioned Place Preference Assay.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Mice

-

Conditioned place preference apparatus with at least two distinct chambers

-

Syringes and needles for i.p. injection

Procedure:

-

Pre-Conditioning (Day 1): Place each mouse in the apparatus with free access to all chambers for 15-30 minutes to determine baseline preference.

-

Conditioning (Days 2-9):

-